molecular formula C6H9Br B098647 1-Bromo-2-hexyne CAS No. 18495-25-5

1-Bromo-2-hexyne

Cat. No.: B098647
CAS No.: 18495-25-5
M. Wt: 161.04 g/mol
InChI Key: VIXOOIRHFJMNBT-UHFFFAOYSA-N
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Description

1-Bromo-2-hexyne is an organic compound with the molecular formula C₆H₉Br It is a halogenated alkyne, characterized by the presence of a bromine atom attached to a carbon-carbon triple bond

Scientific Research Applications

1-Bromo-2-hexyne has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

    Material Science: The compound can be used in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: It can serve as a probe in biochemical assays to study enzyme activities and metabolic pathways.

    Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive compounds with therapeutic properties.

Mechanism of Action

The mechanism of action for the reactions of 1-Bromo-2-hexyne is likely similar to other alkynes. For example, the addition of bromine to an alkyne involves the formation of a cyclic halonium ion intermediate . The bromine molecule is polarized by the approaching π bond in the alkyne, leading to the formation of the cyclic intermediate .

Safety and Hazards

While specific safety and hazard information for 1-Bromo-2-hexyne is not available, similar compounds can pose risks. For example, 1-Hexene is classified as a flammable liquid and an aspiration hazard . It’s important to handle such chemicals with appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-hexyne can be synthesized through various methods. One common approach involves the bromination of 2-hexyne. This reaction typically uses bromine (Br₂) in the presence of a solvent such as dichloromethane. The reaction proceeds via the addition of bromine across the triple bond, followed by elimination to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-hexyne undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻), leading to the formation of different substituted alkynes.

    Addition Reactions: The triple bond can participate in addition reactions with halogens (e.g., Cl₂, Br₂) or hydrogen halides (e.g., HCl, HBr), resulting in the formation of dihaloalkanes or haloalkenes.

    Reduction Reactions: The compound can be reduced to form alkenes or alkanes using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Addition: Bromine (Br₂) or hydrogen bromide (HBr) in an inert solvent like dichloromethane.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) under mild pressure.

Major Products:

    Substitution: Formation of substituted alkynes.

    Addition: Formation of dihaloalkanes or haloalkenes.

    Reduction: Formation of alkenes or alkanes.

Comparison with Similar Compounds

    1-Bromo-1-hexyne: Similar structure but with the bromine atom attached to the terminal carbon.

    2-Bromo-2-hexyne: Bromine atom attached to the second carbon of the triple bond.

    1-Chloro-2-hexyne: Chlorine atom instead of bromine.

Uniqueness: 1-Bromo-2-hexyne is unique due to its specific reactivity profile, which is influenced by the position of the bromine atom and the triple bond. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-bromohex-2-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Br/c1-2-3-4-5-6-7/h2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIXOOIRHFJMNBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC#CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50493448
Record name 1-Bromohex-2-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50493448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18495-25-5
Record name 1-Bromohex-2-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50493448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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